![molecular formula C11H19Br B13195545 2-(Bromomethyl)-2-propylbicyclo[2.2.1]heptane](/img/structure/B13195545.png)
2-(Bromomethyl)-2-propylbicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-2-propylbicyclo[2.2.1]heptane is a bicyclic organic compound with the molecular formula C11H19Br. It is characterized by a bromomethyl group attached to a bicyclo[2.2.1]heptane framework, which is further substituted with a propyl group. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-propylbicyclo[2.2.1]heptane typically involves the bromination of a suitable precursor. One common method is the bromination of 2-propylbicyclo[2.2.1]heptane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-2-propylbicyclo[2.2.1]heptane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Elimination: Strong bases such as potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or ketones.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-2-propylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-2-propylbicyclo[2.2.1]heptane depends on the specific reaction it undergoes. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromobicyclo[2.2.1]heptane: Similar structure but lacks the propyl group.
2-(Bromomethyl)bicyclo[2.2.1]heptane: Similar structure but lacks the propyl group.
Uniqueness
2-(Bromomethyl)-2-propylbicyclo[22
Propiedades
Fórmula molecular |
C11H19Br |
|---|---|
Peso molecular |
231.17 g/mol |
Nombre IUPAC |
2-(bromomethyl)-2-propylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H19Br/c1-2-5-11(8-12)7-9-3-4-10(11)6-9/h9-10H,2-8H2,1H3 |
Clave InChI |
HEDSLFGYOLVAOW-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(CC2CCC1C2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


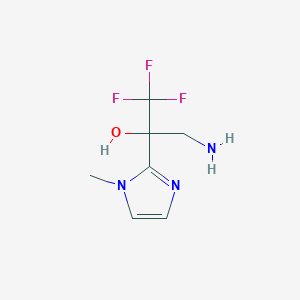
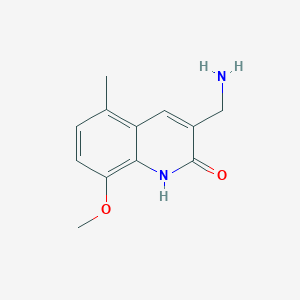
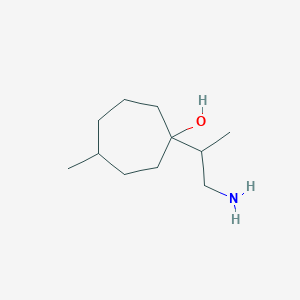
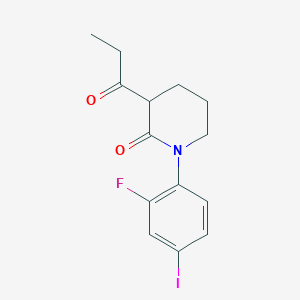
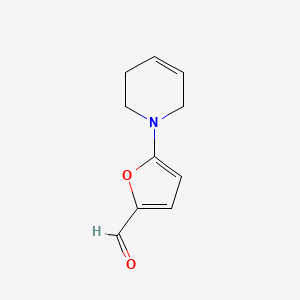
![4',4'-Difluoro-6-methoxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13195504.png)
![2-Oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-4'-carbonitrile](/img/structure/B13195509.png)
![Spiro[3.4]octane-5-sulfonyl chloride](/img/structure/B13195515.png)

![tert-Butyl N-[4-(aminomethyl)-3-fluorophenyl]carbamate](/img/structure/B13195528.png)
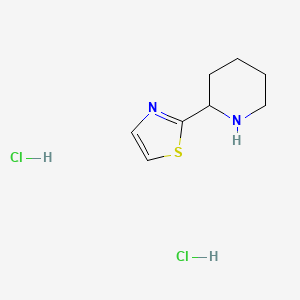
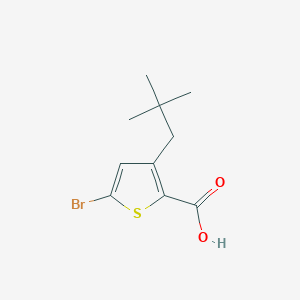

![Tert-butyl 3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13195538.png)
